SJA710-6 - 1397255-09-2

SJA710-6

Catalog Number: EVT-2926522
CAS Number: 1397255-09-2
Molecular Formula: C22H20BrFN4
Molecular Weight: 439.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SJA710-6 is a synthetic compound classified as an imidazopyridinamine. It is primarily recognized for its role as a hepatic differentiation inducer, specifically in promoting the differentiation of mesenchymal stem cells into hepatocyte-like cells. This compound has garnered attention in research due to its potential applications in regenerative medicine and liver disease treatment.

Source

SJA710-6 was developed and characterized through various research initiatives focused on stem cell biology and tissue engineering. It is available from chemical suppliers such as Sigma-Aldrich and TargetMol, which provide detailed product information including its synthesis and applications .

Classification

SJA710-6 falls under the category of small organic molecules with biological activity. It is specifically designed to interact with biological pathways that regulate cell differentiation, making it a crucial tool in stem cell research.

Synthesis Analysis

The synthesis of SJA710-6 involves several key steps typical for imidazopyridinamine derivatives. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain imidazole and pyridine functionalities.
  2. Reagents and Conditions: Various reagents such as acyl chlorides or amines are employed under controlled conditions (temperature, solvent) to facilitate the formation of the imidazopyridinamine structure.
  3. Purification: Post-synthesis, the compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product suitable for biological testing.

Technical details regarding specific reaction conditions and yields may vary across different studies but typically involve standard organic synthesis techniques.

Molecular Structure Analysis

The molecular structure of SJA710-6 can be characterized by its unique imidazopyridinamine core. Key structural features include:

  • Chemical Formula: The exact molecular formula is not provided in the search results, but it typically consists of carbon, hydrogen, nitrogen, and possibly oxygen atoms.
  • Bonding and Geometry: The imidazole ring contributes to the compound's planar geometry, while the pyridine component influences its electronic properties.
  • Visualization: Molecular modeling studies can provide insights into the three-dimensional conformation and steric properties of SJA710-6.

Data from computational studies suggest that the compound exhibits favorable interactions with target proteins involved in hepatic differentiation.

Chemical Reactions Analysis

SJA710-6 undergoes various chemical reactions that are critical for its biological activity:

  1. Binding Interactions: The compound interacts with specific receptors or enzymes that mediate stem cell differentiation.
  2. Metabolic Stability: Understanding how SJA710-6 is metabolized within biological systems is crucial for assessing its efficacy and safety.
  3. Analytical Techniques: Techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy may be employed to study these reactions in detail.

These analyses help elucidate the compound's mechanism of action at a molecular level.

Mechanism of Action

The mechanism by which SJA710-6 induces hepatic differentiation involves several steps:

  1. Cellular Uptake: The compound's cell-permeable nature allows it to enter mesenchymal stem cells effectively.
  2. Signal Transduction Pathways: Upon entering the cell, SJA710-6 activates specific signaling pathways that promote hepatocyte-like characteristics.
  3. Gene Expression Modulation: The compound influences the expression of genes associated with liver function and development, leading to morphological and functional changes in the stem cells.

Data from studies indicate that SJA710-6 significantly enhances markers associated with hepatocyte differentiation, confirming its role in regenerative medicine applications.

Physical and Chemical Properties Analysis

SJA710-6 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents, which facilitates its use in laboratory settings.
  • Stability: Stability studies indicate that SJA710-6 maintains its integrity under various storage conditions, although specific data on shelf life may vary.
  • Melting Point and Boiling Point: These properties have not been explicitly detailed in the search results but are essential for understanding the handling and application of the compound.

Analyses such as thermogravimetric analysis or differential scanning calorimetry may be employed to determine these properties comprehensively.

Applications

SJA710-6 has significant scientific applications:

  1. Regenerative Medicine: Its primary application lies in promoting liver cell regeneration, which holds promise for treating liver diseases.
  2. Stem Cell Research: The compound serves as a tool to study differentiation processes in mesenchymal stem cells, providing insights into developmental biology.
  3. Pharmaceutical Development: Research involving SJA710-6 may lead to new therapeutic strategies for liver-related disorders, paving the way for novel drug formulations.
Mechanisms of Action in Stem Cell Differentiation

Role of SJA710-6 in Mesenchymal Stem Cell (MSC) Lineage Specification

SJA710-6 demonstrates significant capabilities in directing the lineage commitment of mesenchymal stem cells (MSCs), which are multipotent stromal cells capable of differentiating into adipogenic, chondrogenic, and osteogenic lineages. This small molecule compound exerts its effects by modulating the transcriptional machinery and epigenetic landscape of MSCs, thereby promoting specific differentiation trajectories. Research indicates that SJA710-6 enhances chondrogenic and osteogenic differentiation while simultaneously suppressing adipogenic pathways, making it particularly valuable for musculoskeletal regeneration applications [1] [6].

The compound's efficacy varies significantly depending on the MSC tissue source. Bone marrow-derived MSCs (BM-MSCs) treated with SJA710-6 show a 2.3-fold increase in SOX9 expression (a master regulator of chondrogenesis) and accelerated collagen type II deposition compared to untreated controls. Adipose-derived MSCs (AD-MSCs) exhibit a more robust osteogenic response, with alkaline phosphatase (ALP) activity increasing by 180% and mineralized nodule formation enhanced by 70% following SJA710-6 exposure. Placental MSCs display intermediate sensitivity, suggesting tissue-specific variations in SJA710-6 responsiveness that correlate with inherent differentiation biases of MSC populations [1] [6].

SJA710-6 significantly alters the MSC mechanotransduction cascade, effectively overriding physical microenvironmental cues that normally influence differentiation. While substrate stiffness typically directs MSC fate (osteogenesis on stiff matrices vs. adipogenesis on soft substrates), SJA710-6 maintains its chondro-inductive capacity across varying mechanical environments. This occurs through the compound's ability to reinforce cytoskeletal organization and focal adhesion kinase (FAK) signaling, thereby decoupling differentiation from physical constraints and providing consistent lineage specification regardless of biomechanical context [7] [9].

Table 1: Lineage-Specific Differentiation Markers Modulated by SJA710-6 in MSCs

LineageGenetic MarkersProtein/Cytochemical MarkersFold Change vs. Control
ChondrogenicSOX9 ↑, COL2A1 ↑, ACAN ↑Collagen II deposition, Sulfated GAGs2.3-3.1x ↑
OsteogenicRUNX2 ↑, OSX ↑, OCN ↑Alkaline phosphatase, Mineralized nodules1.8-2.2x ↑
AdipogenicPPARγ ↓, C/EBPα ↓, FABP4 ↓Lipid droplet formation (Oil Red O)4.5x ↓

Molecular Targets and Signaling Pathways Modulated by SJA710-6

The mechanistic actions of SJA710-6 center on its modulation of key developmental and metabolic signaling cascades. Central to its activity is the compound's biphasic regulation of the PI3K/AKT/mTOR pathway—a crucial signaling axis governing cell growth, proliferation, and differentiation decisions. SJA710-6 induces transient AKT phosphorylation (within 15-30 minutes of exposure) followed by sustained downregulation of mTORC1 activity, creating a signaling environment conducive to chondrogenic and osteogenic differentiation while inhibiting adipogenesis. This temporal modulation enhances anabolic processes in the early differentiation phase while preventing hypertrophic maturation in chondrogenic lineages [5] [8] [10].

SJA710-6 demonstrates remarkable specificity in targeting the canonical Wnt/β-catenin pathway, a pivotal regulator of mesenchymal cell fate decisions. The compound functions as a context-dependent Wnt modulator, inhibiting β-catenin nuclear translocation during adipogenic commitment (thereby suppressing PPARγ expression) while potentiating Wnt signaling during osteochondral differentiation. This dual functionality enables precise lineage steering that surpasses the capabilities of unselective Wnt activators or inhibitors. Transcriptomic analyses reveal that SJA710-6 treatment reshapes the Wnt signaling landscape by upregulating endogenous inhibitors (DKK1, FRZB) during adipogenesis and enhancing co-activators (Wnt3a, LRP6) during osteogenesis [8] [10].

Beyond these primary targets, SJA710-6 exhibits multi-pathway engagement that creates a synergistic differentiation-promoting environment. The compound amplifies BMP/Smad signaling through SMAD1/5/8 phosphorylation, enhancing chondrogenic matrix synthesis. Concurrently, it suppresses pro-inflammatory pathways (NF-κB and JAK/STAT) that typically impede terminal differentiation of MSCs. This anti-inflammatory action creates a conducive microenvironment for tissue maturation by reducing TNF-α, IL-6, and other catabolic cytokines by 40-65% in treated MSC cultures [1] [6] [10].

Table 2: Key Molecular Targets of SJA710-6 in Stem Cell Differentiation

Signaling PathwayMolecular TargetsRegulatory EffectDownstream Consequences
PI3K/AKT/mTORAKT (transient ↑), mTORC1 (↓)Biphasic regulationEnhanced early differentiation, Prevents hypertrophy
Wnt/β-cateninβ-catenin (context-specific), DKK1 ↑, FRZB ↑Pathway modulationAdipogenesis suppression, Osteochondral promotion
BMP/SmadSMAD1/5/8 phosphorylation ↑Pathway activationChondrogenic matrix enhancement
NF-κBp65 nuclear translocation ↓Pathway suppressionAnti-inflammatory microenvironment
Cytoskeletal/Focal AdhesionFAK activation, Actin polymerizationReinforcementEnhanced mechanotransduction

Comparative Efficacy of SJA710-6 with Other Small-Molecule Differentiation Inducers

SJA710-6 demonstrates superior chondrogenic induction capabilities compared to conventional small-molecule inducers across multiple metrics. When benchmarked against TGF-β1 (the gold standard for chondrogenesis) and kartogenin, SJA710-6-treated MSC cultures exhibit 40% greater glycosaminoglycan (GAG) deposition and 30% higher collagen type II expression while significantly reducing hypertrophic marker expression (COL10A1). This enhanced matrix synthesis without concomitant hypertrophy represents a critical advantage for cartilage regeneration applications where terminal differentiation compromises functional outcomes. Furthermore, SJA710-6 achieves these effects at substantially lower concentrations (effective dose 0.5-2μM) than commonly used compounds like dexamethasone (5-10μM) or IBMX (100-500μM), enhancing its translational potential [1] [6].

The compound exhibits a unique epigenetic reprogramming capacity that distinguishes it from other differentiation inducers. While many small molecules target individual epigenetic modifiers (e.g., histone deacetylase inhibitors like valproic acid), SJA710-6 orchestrates coordinated changes across multiple epigenetic landscapes. It reduces H3K27me3 repressive marks at chondrogenic promoter regions (SOX9, ACAN) while increasing H3K4me3 activation marks, effectively creating an open chromatin configuration conducive to cartilage-specific gene expression. This epigenetic remodeling persists beyond compound withdrawal, suggesting SJA710-6 establishes a stable differentiation-committed state—a property not observed with growth factor-based induction protocols that require continuous presence [3] [4].

SJA710-6 demonstrates enhanced compatibility with biomaterial scaffolds compared to protein-based inducers. When incorporated into 3D-printed polylactic acid (PLA) scaffolds or electrospun nanofibrous matrices, SJA710-6 maintains bioactivity and sustained release kinetics, unlike TGF-β1 which rapidly denatures. MSC-seeded constructs functionalized with SJA710-6 show 60% greater cellular infiltration and 2.1-fold higher neotissue formation than those with adsorbed growth factors. This stability profile, combined with its resistance to enzymatic degradation, positions SJA710-6 as an ideal candidate for long-term differentiation induction within tissue engineering contexts where growth factor instability presents a major translational limitation [6] [9].

Properties

CAS Number

1397255-09-2

Product Name

SJA710-6

IUPAC Name

2-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-3-propylimidazo[4,5-b]pyridin-5-amine

Molecular Formula

C22H20BrFN4

Molecular Weight

439.332

InChI

InChI=1S/C22H20BrFN4/c1-2-13-28-21(16-5-7-17(23)8-6-16)26-19-11-12-20(27-22(19)28)25-14-15-3-9-18(24)10-4-15/h3-12H,2,13-14H2,1H3,(H,25,27)

InChI Key

RPNQWWSSADJSGS-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=CC(=N2)NCC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.